4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol
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Overview
Description
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is a synthetic compound that belongs to the class of oxanols This compound is characterized by its unique structure, which includes an aminopropyl group and an ethyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol typically involves the reaction of 2-ethyloxan-4-one with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxan ring to a more saturated form.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxanone derivatives, reduced oxanols, and substituted aminopropyl oxanols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The oxan ring structure may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as changes in cellular signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A compound with a similar aminopropyl group but a different aromatic ring structure.
1-Aminopropan-2-ol: A simpler compound with an aminopropyl group and a hydroxyl group.
2-Fluoroamphetamine: A compound with a similar aminopropyl group but a different ring structure.
Uniqueness
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is unique due to its oxan ring structure, which imparts distinct chemical and biological properties This structure allows for specific interactions with molecular targets that are not possible with other similar compounds
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-2-ethyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9-6-10(12,4-5-13-9)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
XIEOMEYIZAOLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)(C(C)CN)O |
Origin of Product |
United States |
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